2-Phenyl-4-acetyl-5-bromo-thiazole
Overview
Description
2-Phenyl-4-acetyl-5-bromo-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The structure of this compound includes a five-membered ring containing sulfur and nitrogen atoms, with a phenyl group, an acetyl group, and a bromine atom attached to the ring.
Preparation Methods
The synthesis of 2-Phenyl-4-acetyl-5-bromo-thiazole typically involves the reaction of 2-bromoacetophenone with thiourea under specific conditions. The reaction is usually carried out in an alcoholic solvent, such as ethanol, and requires heating to facilitate the formation of the thiazole ring. The general reaction scheme is as follows:
Reaction of 2-bromoacetophenone with thiourea: This step involves the nucleophilic attack of thiourea on the carbonyl carbon of 2-bromoacetophenone, leading to the formation of an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thiazole ring, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
2-Phenyl-4-acetyl-5-bromo-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Electrophilic and Nucleophilic Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the 2- and 5-positions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-4-acetyl-5-bromo-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of certain anticancer drugs .
Comparison with Similar Compounds
2-Phenyl-4-acetyl-5-bromo-thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industrial applications. Its unique structure and reactivity make it a valuable scaffold for the development of new drugs and materials. Further research into its properties and applications will continue to uncover its full potential.
Properties
IUPAC Name |
1-(5-bromo-2-phenyl-1,3-thiazol-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS/c1-7(14)9-10(12)15-11(13-9)8-5-3-2-4-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGUZTDYHWCCGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=N1)C2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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